molecular formula C25H27NOS B4657978 N-(2-isopropyl-6-methylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

N-(2-isopropyl-6-methylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide

Cat. No. B4657978
M. Wt: 389.6 g/mol
InChI Key: BGNXMEYYDAQAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropyl-6-methylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, commonly known as IMB-7, is a compound that has been synthesized for scientific research purposes. It belongs to the class of benzamide compounds and has been studied for its potential use in various research applications.

Mechanism of Action

The mechanism of action of IMB-7 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. IMB-7 has been shown to inhibit the activity of certain neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its effects on the central nervous system. In cancer cells, IMB-7 has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
IMB-7 has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro, IMB-7 has been shown to inhibit the activity of certain enzymes and receptors, as well as induce apoptosis (programmed cell death) in cancer cells. In vivo, IMB-7 has been shown to have anti-inflammatory and analgesic effects in animal models, as well as inhibit tumor growth in xenograft models.

Advantages and Limitations for Lab Experiments

One advantage of IMB-7 is its high purity and stability, which makes it a reliable research tool. IMB-7 is also relatively easy to synthesize in large quantities, which makes it a cost-effective option for research labs. However, one limitation of IMB-7 is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments. Additionally, the mechanism of action of IMB-7 is not fully understood, which may limit its potential applications in certain research fields.

Future Directions

There are several future directions for research on IMB-7. One area of interest is the development of new derivatives of IMB-7 with improved efficacy and safety profiles. Another area of interest is the elucidation of the mechanism of action of IMB-7, which may lead to new insights into the treatment of neurological disorders and cancer. Additionally, the potential use of IMB-7 as a research tool in other fields, such as immunology and infectious diseases, warrants further investigation.

Scientific Research Applications

IMB-7 has been studied for its potential use as a research tool in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, IMB-7 has been shown to have an inhibitory effect on the activity of certain neurotransmitter receptors, which may have implications for the treatment of neurological disorders. In cancer research, IMB-7 has been studied for its potential as a therapeutic agent, as it has been shown to inhibit the growth of certain cancer cells. In drug discovery, IMB-7 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

4-[(4-methylphenyl)sulfanylmethyl]-N-(2-methyl-6-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NOS/c1-17(2)23-7-5-6-19(4)24(23)26-25(27)21-12-10-20(11-13-21)16-28-22-14-8-18(3)9-15-22/h5-15,17H,16H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNXMEYYDAQAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC=C3C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-methylphenyl)sulfanyl]methyl}-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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